1-[3-Methanesulfonyl-5-(trifluoromethyl)pyridin-2-yl]ethan-1-one
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Overview
Description
1-[3-Methanesulfonyl-5-(trifluoromethyl)pyridin-2-yl]ethan-1-one is a chemical compound with the molecular formula C9H8F3NO3S and a molecular weight of 267.23 g/mol . It is characterized by the presence of a pyridine ring substituted with methanesulfonyl and trifluoromethyl groups, as well as an ethanone moiety. This compound is primarily used in research and development settings, particularly in the field of pharmaceutical testing .
Preparation Methods
The synthesis of 1-[3-Methanesulfonyl-5-(trifluoromethyl)pyridin-2-yl]ethan-1-one involves several steps. One common method includes the reaction of 3-methanesulfonyl-5-(trifluoromethyl)pyridine with ethanone under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained . Industrial production methods may involve scaling up this synthetic route with optimizations for yield and purity.
Chemical Reactions Analysis
1-[3-Methanesulfonyl-5-(trifluoromethyl)pyridin-2-yl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ethanone moiety to an alcohol.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[3-Methanesulfonyl-5-(trifluoromethyl)pyridin-2-yl]ethan-1-one has several applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry for method development and validation.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential therapeutic effects and pharmacokinetics.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[3-Methanesulfonyl-5-(trifluoromethyl)pyridin-2-yl]ethan-1-one involves its interaction with specific molecular targets. The methanesulfonyl and trifluoromethyl groups contribute to its binding affinity and selectivity towards certain enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed effects .
Comparison with Similar Compounds
1-[3-Methanesulfonyl-5-(trifluoromethyl)pyridin-2-yl]ethan-1-one can be compared with other similar compounds, such as:
1-[3-Methanesulfonyl-5-(trifluoromethyl)pyridin-2-yl]propan-1-one: This compound has a similar structure but with a propanone moiety instead of ethanone.
1-[3-Methanesulfonyl-5-(trifluoromethyl)pyridin-2-yl]butan-1-one: This variant includes a butanone moiety.
1-[3-Methanesulfonyl-5-(trifluoromethyl)pyridin-2-yl]pentan-1-one: This compound features a pentanone moiety.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[3-methylsulfonyl-5-(trifluoromethyl)pyridin-2-yl]ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO3S/c1-5(14)8-7(17(2,15)16)3-6(4-13-8)9(10,11)12/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYDSYMGTEUMPRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=N1)C(F)(F)F)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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